Octadecylsilane

Catalog No.
S627869
CAS No.
18623-11-5
M.F
C18H37Si
M. Wt
281.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecylsilane

CAS Number

18623-11-5

Product Name

Octadecylsilane

Molecular Formula

C18H37Si

Molecular Weight

281.6 g/mol

InChI

InChI=1S/C18H37Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3

InChI Key

FUESFIVIIFEDFI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si]

Synonyms

octadecylsilane

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si]
  • Hydrophobization

    By attaching itself to surfaces, octadecylsilane introduces a hydrophobic layer, repelling water and other polar molecules. This is particularly valuable in microfluidics, where precise control over liquid flow is crucial. Studies have shown that modifying microchannels in glass microchips with octadecylsilane enhances their stability and controls the confluence and separation of two phases within the chip [].

  • Functionalization

    Octadecylsilane can also be used to functionalize surfaces, increasing their reactivity and facilitating interactions with other molecules. This functionalization process often involves creating self-assembled monolayers (SAMs), which are tightly packed layers of organic molecules on a surface. SAMs modified with octadecylsilane find applications in biosensors, where they can be used to capture and detect specific biomolecules [].

Surfactant Properties and Ligand Function

Beyond surface modification, octadecylsilane exhibits valuable properties that benefit various scientific research applications.

  • Surfactant behavior

    Octadecylsilane acts as a surfactant, reducing the surface tension of liquids. This property allows it to interact effectively with surfaces and facilitate their modification processes. For instance, octadecylsilane is used in high-performance liquid chromatography (HPLC) to separate and analyze various compounds [].

  • Ligand function

    Octadecylsilane can also function as a ligand, binding to specific molecules and facilitating their attachment to surfaces. This binding ability is particularly useful in magnetic separation techniques, where octadecylsilane-functionalized magnetic particles can be used to capture and isolate target molecules from complex mixtures [].

Octadecylsilane is an organosilicon compound characterized by the presence of an octadecyl group attached to a silicon atom. Its chemical formula is typically represented as C18H38OSi\text{C}_{18}\text{H}_{38}\text{OSi}. This compound is notable for its long hydrophobic alkyl chain, which imparts significant water-repelling properties, making it valuable in various applications, particularly in surface modification and chromatography.

The compound can exist in different forms, such as octadecyltrichlorosilane, which contains three chlorine atoms attached to the silicon atom. The structural versatility of octadecylsilane allows it to participate in various

The mechanism of action of octadecylsilane depends on its specific application. However, its amphiphilic nature plays a crucial role in many cases. For instance, in applications like self-assembled monolayers (SAMs), the hydrophobic tail interacts with the substrate surface, while the slightly hydrophilic head group interacts with the surrounding environment []. This allows for the formation of ordered and oriented structures on surfaces.

  • Hydrolysis: When exposed to moisture, octadecylsilane hydrolyzes to form silanol groups and releases hydrogen chloride gas. This reaction is significant for its application in surface modification, as it allows the compound to bond with hydroxyl groups on surfaces .
  • Grafting: The compound can react with silanol groups on silica or other substrates through grafting techniques. This involves the formation of covalent bonds between the silicon atom of octadecylsilane and the hydroxyl groups on the substrate surface, resulting in a hydrophobic layer that alters the surface properties .
  • Thermal Decomposition: At elevated temperatures, octadecylsilane can decompose, leading to the release of hydrocarbons and other products. The thermal stability of octadecylsilane-modified materials is a critical parameter in applications involving high temperatures .

Octadecylsilane can be synthesized through several methods:

  • Direct Silylation: This involves reacting octadecyltrichlorosilane with hydroxylated surfaces. The reaction typically occurs under controlled conditions to ensure effective bonding without excessive hydrolysis.
  • Sol-Gel Process: In this method, octadecylsilane is incorporated into silica networks during sol-gel synthesis. This approach allows for the creation of hybrid materials with tailored properties for specific applications .
  • Chlorosilane Reaction: Octadecyltrichlorosilane can be reacted with alcohols or other nucleophiles to produce octadecylsilane derivatives with varying functionalities, enhancing its versatility for different applications .

Octadecylsilane has a wide range of applications:

  • Surface Modification: It is extensively used to modify silica surfaces in chromatography, providing a hydrophobic stationary phase that enhances separation efficiency for non-polar compounds .
  • Self-Assembled Monolayers: Octadecylsilane can form self-assembled monolayers on various substrates, which are useful in sensor technology and nanotechnology applications due to their uniformity and stability.
  • Biomaterials: Its ability to create hydrophobic surfaces makes it suitable for biomedical applications where reduced protein adsorption is desired.

Interaction studies involving octadecylsilane focus on its behavior when applied to various substrates:

  • Surface Hydrophobicity: Research has shown that surfaces modified with octadecylsilane exhibit significantly increased hydrophobicity compared to unmodified surfaces. This property is crucial for applications requiring water repellency.
  • Biological Interactions: Investigations into how octadecylsilane interacts with biological systems suggest potential effects on cellular adhesion and membrane dynamics, although specific cytotoxic effects require further study .

Octadecylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
OctadecyltrichlorosilaneTri-substituted silaneContains three chlorine atoms; more reactive
DimethylchlorosilaneDi-substituted silaneLacks long hydrocarbon chain; more volatile
TrimethylchlorosilaneTri-substituted silaneFully methylated; less hydrophobic than octadecyl
ChlorotrimethylsilaneTri-substituted silaneMore polar; used primarily in organic synthesis

Octadecylsilane's long hydrocarbon chain provides enhanced hydrophobicity and unique surface modification properties not found in shorter-chain or fully methylated silanes . Its ability to form stable self-assembled monolayers distinguishes it further from similar compounds.

UNII

62PU8XK4BV

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18623-11-5

Wikipedia

Silane, octadecyl-

General Manufacturing Information

Silane, octadecyl-: ACTIVE

Dates

Modify: 2023-08-15

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